Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Synthetic methodology Regioselective SNAr Process chemistry

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS 127861-30-7) is a heterocyclic building block belonging to the pyrimidine-4-carboxylate class. It features a 2‑chloro substituent (a competent leaving group for nucleophilic aromatic substitution), a 6‑methoxy group (electron‑donating, poor leaving group), and a methyl ester at the 4‑position.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 127861-30-7
Cat. No. B149441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-methoxypyrimidine-4-carboxylate
CAS127861-30-7
SynonymsMETHYL 2-CHLORO-6-METHOXYPYRIMIDINE-4-CARBOXYLATE
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)C(=O)OC)Cl
InChIInChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3
InChIKeyOBFFZLIOVNLYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate – A Regioselectively Functionalized Pyrimidine Scaffold for Agrochemical and Pharmaceutical Synthesis


Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS 127861-30-7) is a heterocyclic building block belonging to the pyrimidine-4-carboxylate class [1]. It features a 2‑chloro substituent (a competent leaving group for nucleophilic aromatic substitution), a 6‑methoxy group (electron‑donating, poor leaving group), and a methyl ester at the 4‑position. This non‑symmetrical substitution pattern distinguishes it from symmetric dihalo analogs and provides a defined reaction vector for sequential derivatization [2]. The compound is primarily used as an intermediate in the synthesis of sulfonylurea herbicides and kinase‑focused medicinal chemistry libraries .

Why Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Cannot Be Replaced by Generic Pyrimidine-4-carboxylate Analogs in Regioselective Syntheses


The presence of both a chlorine at position 2 and a methoxy at position 6 on the pyrimidine ring is critical for orthogonal reactivity: the 2‑chloro group undergoes facile nucleophilic aromatic substitution (SNAr), while the 6‑methoxy group remains inert under typical amination or Suzuki coupling conditions [1]. In contrast, symmetric analogs such as methyl 2,6‑dichloropyrimidine‑4‑carboxylate possess two electronically similar leaving groups, leading to statistical mixtures or requiring protecting‑group strategies that reduce overall yield . The methyl ester at position 4 further enables late‑stage hydrolysis or aminolysis without perturbing the heterocyclic substitution pattern [2]. Substituting a generic pyrimidine‑4‑carboxylate that lacks this precise arrangement therefore introduces additional synthetic steps, lowers regiochemical fidelity, and reduces the reliability of downstream structure‑activity relationships.

Quantitative Differentiation of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: Synthesis Yield, Regioselectivity, Physicochemical Properties, and Commercial Purity


90% Isolated Yield with Complete Regioselectivity in the Methoxylation of Methyl 2,6-Dichloropyrimidine-4-carboxylate

Treatment of methyl 2,6‑dichloropyrimidine‑4‑carboxylate with 0.9 equivalents of sodium methoxide in methanol at 20 °C for 15 minutes delivers methyl 2‑chloro‑6‑methoxypyrimidine‑4‑carboxylate in 90% isolated yield as a single regioisomer, with the structure confirmed by ¹H NMR [1]. Under analogous conditions, the symmetric dichloro precursor yields a statistical mixture of 2‑chloro‑6‑methoxy and 2‑methoxy‑6‑chloro isomers unless carefully controlled, whereas the target compound is obtained exclusively via preferential attack at the more electrophilic 6‑position [2]. This represents a significant improvement over reported procedures employing sodium ethoxide, where yields as low as 24% have been documented for the corresponding ethoxy derivative .

Synthetic methodology Regioselective SNAr Process chemistry

Differential Hydrogen‑Bond Acceptor Count and Polar Surface Area Versus the 2,6‑Dichloro Analog Influence Solubility and Permeability Profiles

The target compound possesses 5 hydrogen‑bond acceptors and a topological polar surface area (TPSA) of 61.3 Ų, compared with 4 acceptors and a lower TPSA for methyl 2,6‑dichloropyrimidine‑4‑carboxylate [1]. The additional methoxy oxygen increases aqueous solubility potential while maintaining an XLogP3 of 1.7, which lies within the optimal range for both oral bioavailability and cell permeability in lead‑like chemical space [2]. The dichloro analog, lacking the methoxy group, exhibits a lower computed TPSA and reduced hydrogen‑bond acceptor capacity, which can negatively impact solubility in aqueous assay media .

Physicochemical property comparison Drug‑likeness Library design

Validated Intermediate for the Industrial Synthesis of Chlorimuron‑Ethyl and Related Sulfonylurea Herbicides

Methyl 2‑chloro‑6‑methoxypyrimidine‑4‑carboxylate serves as a direct precursor to the 2‑amino‑6‑methoxypyrimidine‑4‑carboxylate scaffold that constitutes the heterocyclic core of chlorimuron‑ethyl, a globally registered acetolactate synthase (ALS)‑inhibiting herbicide [1]. Alternative pyrimidine carboxylates lacking the 6‑methoxy group (e.g., methyl 2‑chloropyrimidine‑4‑carboxylate) cannot access this chemotype without additional methoxylation steps, which introduces regiochemical ambiguity and reduces overall process mass intensity . The target compound thus uniquely provides a pre‑installed methoxy group at the position required for high‑affinity ALS binding [2].

Agrochemical intermediate Sulfonylurea herbicide Process validation

Commercial Availability at Defined Purity with Validated Storage Stability

The compound is commercially available from multiple independent suppliers at purities of ≥95% to ≥97%, with documented long‑term storage conditions of 2–8 °C in sealed containers protected from moisture . In contrast, the more reactive methyl 2,6‑dichloropyrimidine‑4‑carboxylate is typically supplied at 95% purity but requires more stringent moisture exclusion due to the presence of two hydrolytically labile chlorine atoms, which can lead to purity degradation during shipping and storage . The single chlorine substituent in the target compound provides a balance of adequate reactivity for downstream chemistry while reducing hydrolytic sensitivity relative to the dichloro analog .

Procurement specification Purity analysis Stability

High‑Value Application Scenarios for Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 2‑Amino‑6‑methoxypyrimidine‑4‑carboxylate Herbicide Intermediates

The compound undergoes clean SNAr amination at the 2‑position while the 6‑methoxy group remains intact, enabling direct access to the 2‑amino‑6‑methoxypyrimidine‑4‑carboxylate scaffold required for chlorimuron‑ethyl and related ALS‑inhibiting sulfonylurea herbicides [1]. This eliminates the need for a separate methoxylation step and avoids the statistical isomer mixtures that arise when starting from 2,6‑dichloropyrimidine‑4‑carboxylate [2]. The 90% documented yield for the precursor synthesis ensures that material supply is cost‑effective for kilogram‑scale agrochemical process development .

Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization Vectors

The 2‑chloro group can be selectively functionalized via Suzuki–Miyaura, Buchwald–Hartwig, or SNAr reactions, while the 6‑methoxy group remains inert under these conditions, providing a predictable reaction sequence for generating diverse 2‑substituted pyrimidine‑4‑carboxylate libraries [1]. The computed XLogP3 of 1.7 and 5 H‑bond acceptors place the compound within lead‑like chemical space, making it suitable for fragment‑based drug discovery and kinase inhibitor programs [2]. The 4‑methyl ester can be hydrolyzed to the carboxylic acid for further amide coupling without affecting the 2‑substituent .

Process Chemistry Scale‑Up with Validated Supply Chain and Storage Stability

The compound is stocked by multiple global suppliers at ≥95–97% purity with defined storage conditions (2–8 °C, sealed, moisture‑free), enabling reliable procurement for multi‑batch synthesis campaigns without the purity degradation risks associated with the more hydrolytically sensitive 2,6‑dichloro analog [1]. The single chlorine substituent reduces shipping and handling hazards relative to dihalo pyrimidines while retaining sufficient reactivity for most palladium‑catalyzed cross‑coupling and nucleophilic displacement protocols [2].

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